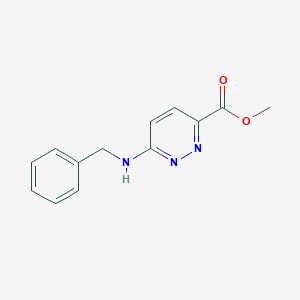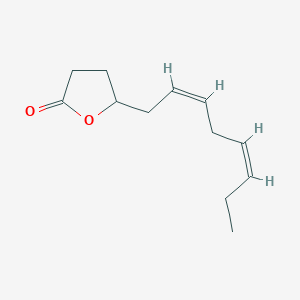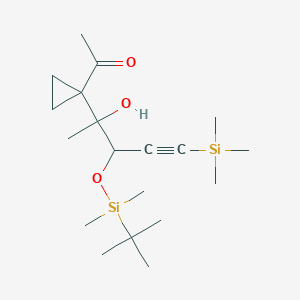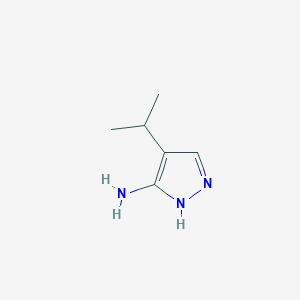
Apnic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apnic is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic molecule that has been designed to modulate specific biochemical pathways in the body.
Mécanisme D'action
The mechanism of action of Apnic is complex and not fully understood. It is believed to work by modulating specific biochemical pathways in the body, including the NF-κB pathway and the Nrf2-ARE pathway. By doing so, it is able to reduce inflammation, oxidative stress, and cell proliferation, which are all key factors in the development of many diseases.
Biochemical and Physiological Effects:
Apnic has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce oxidative stress by increasing the production of antioxidant enzymes. Finally, it has been found to inhibit cell proliferation, which is important in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Apnic in lab experiments is that it is a synthetic molecule, which allows for precise control of the experimental conditions. Additionally, it has been shown to be effective in a variety of cell types, making it a versatile tool for researchers. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.
Orientations Futures
There are many future directions for research on Apnic. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, researchers are interested in exploring its potential as a therapeutic agent for inflammatory bowel disease and other gastrointestinal disorders. Finally, there is interest in developing new synthetic analogs of Apnic that may have improved efficacy and fewer side effects.
Conclusion:
In conclusion, Apnic is a synthetic molecule that has shown great promise in scientific research. It has a variety of potential therapeutic applications and has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. While there are limitations to its use in lab experiments, there are many future directions for research on Apnic, which may lead to new treatments for a variety of diseases.
Méthodes De Synthèse
Apnic is a synthetic molecule that can be produced using a variety of methods. One common method involves the use of a palladium-catalyzed coupling reaction between two aromatic compounds. This method allows for the precise control of the reaction conditions, resulting in a high yield of the desired product.
Applications De Recherche Scientifique
Apnic has been studied extensively in the context of its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been found to be effective in treating a variety of diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
140900-65-8 |
|---|---|
Nom du produit |
Apnic |
Formule moléculaire |
C26H35N3O4 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
5-[(3aS,5R,6R,6aS)-6-[(E,3S)-7-(3-azidophenyl)-3-hydroxyhept-1-enyl]-5-hydroxy-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid |
InChI |
InChI=1S/C26H35N3O4/c27-29-28-21-9-5-8-18(15-21)6-1-3-10-22(30)12-13-23-24-16-19(7-2-4-11-26(32)33)14-20(24)17-25(23)31/h5,8-9,12-15,20,22-25,30-31H,1-4,6-7,10-11,16-17H2,(H,32,33)/b13-12+/t20-,22-,23+,24-,25+/m0/s1 |
Clé InChI |
XKQBJDHJRVDQBU-DHLVSJIASA-N |
SMILES isomérique |
C1[C@@H]2C=C(C[C@@H]2[C@H]([C@@H]1O)/C=C/[C@H](CCCCC3=CC(=CC=C3)N=[N+]=[N-])O)CCCCC(=O)O |
SMILES |
C1C2C=C(CC2C(C1O)C=CC(CCCCC3=CC(=CC=C3)N=[N+]=[N-])O)CCCCC(=O)O |
SMILES canonique |
C1C2C=C(CC2C(C1O)C=CC(CCCCC3=CC(=CC=C3)N=[N+]=[N-])O)CCCCC(=O)O |
Synonymes |
(3H)APNIC 19-(3-azidophenyl)-20-norisocarbacyclin APNIC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)

![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)


![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)

![alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclop](/img/structure/B115054.png)




